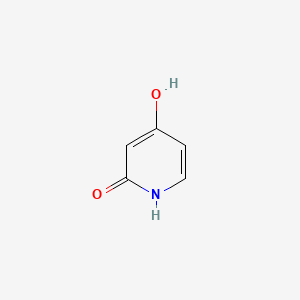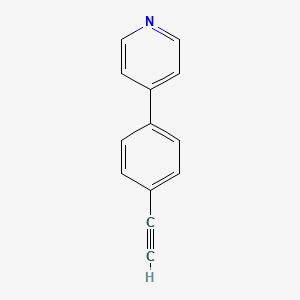
4-(4-Ethynylphenyl)pyridine
描述
4-(4-Ethynylphenyl)pyridine is an organic compound with the chemical formula C13H9N. It is characterized by the presence of a pyridine ring substituted with a phenyl group that has an ethynyl group attached at the para position. This compound is commonly used in organic synthesis and has applications in various fields due to its unique chemical properties .
作用机制
Target of Action
4-(4-Ethynylphenyl)pyridine is an organic compound that is used as a reagent in organic synthesis . The primary targets of this compound are the reactants in the synthesis process, which it interacts with to facilitate the formation of new chemical bonds.
Mode of Action
The compound interacts with its targets through a process known as catalysis. As a catalyst, it speeds up the reaction rate by lowering the activation energy required for the reaction to occur . It does this without being consumed in the process, meaning it can be used repeatedly in a series of reactions.
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the reactants it is used with. In general, it is involved in the formation of aromatic compounds, exhibiting properties similar to acetylene and pyridine . The downstream effects of these reactions can vary widely, depending on the specific synthesis process.
Result of Action
The result of this compound’s action is the facilitation of chemical reactions, leading to the formation of new compounds. The specific molecular and cellular effects depend on the reactants and the synthesis process .
准备方法
Synthetic Routes and Reaction Conditions: 4-(4-Ethynylphenyl)pyridine can be synthesized through the coupling reaction between 4-bromopyridine and phenylacetylene. This reaction typically involves the use of palladium catalysts such as Pd(PPh3)2Cl2 and copper(I) iodide (CuI) in the presence of a base like triethylamine (Et3N) in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 100°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
化学反应分析
Types of Reactions: 4-(4-Ethynylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
科学研究应用
4-(4-Ethynylphenyl)pyridine has a wide range of applications in scientific research:
相似化合物的比较
4-(4-Bromophenyl)pyridine: Similar structure but with a bromine atom instead of an ethynyl group.
4-(4-Methylphenyl)pyridine: Contains a methyl group instead of an ethynyl group.
4-(4-Nitrophenyl)pyridine: Contains a nitro group instead of an ethynyl group.
Uniqueness: 4-(4-Ethynylphenyl)pyridine is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various chemical transformations and applications in research and industry .
属性
IUPAC Name |
4-(4-ethynylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13/h1,3-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTDAMGILHTMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


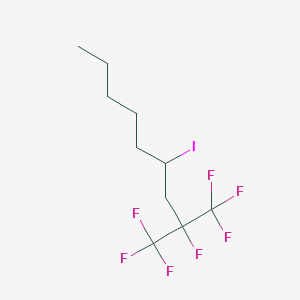
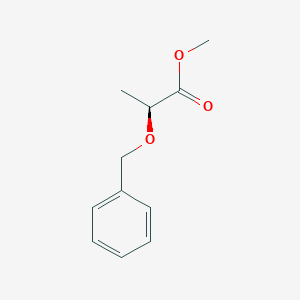
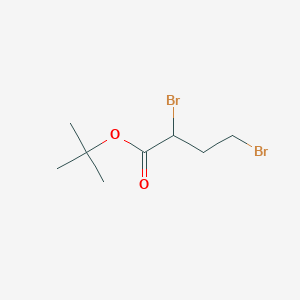
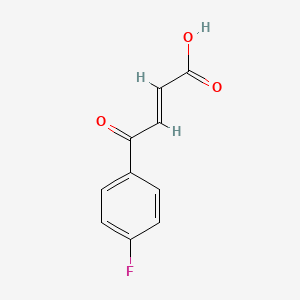
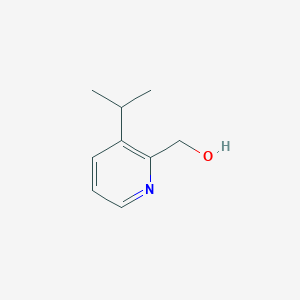
![13-hydroxy-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6593800.png)
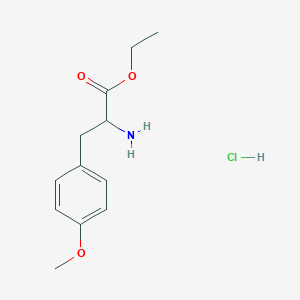
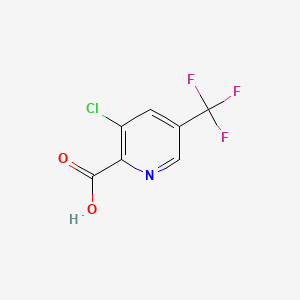
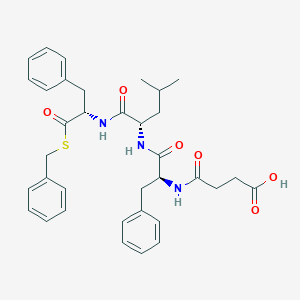
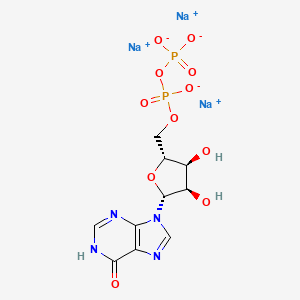

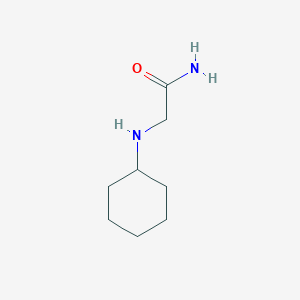
![7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6593843.png)
